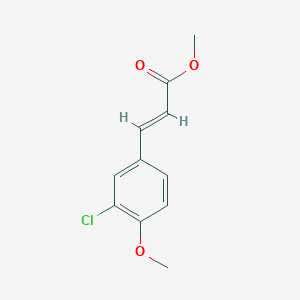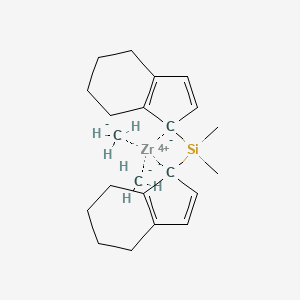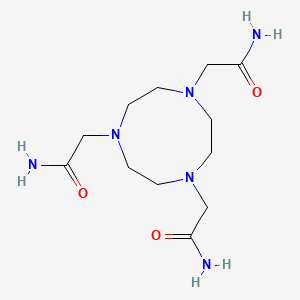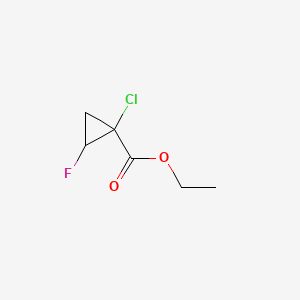
N-(2-Aminoethyl)-2-chloroacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-2-chloroacetamide hydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its reactivity and versatility, making it a valuable tool in scientific research and industrial processes.
Mechanism of Action
Target of Action
N-(2-Aminoethyl)-2-chloroacetamide hydrochloride, also known as AEMA, is a monomer used in polymerization reactions . The primary targets of this compound are the molecules that it forms polymers with. These polymers can be used for complexing nucleic acids and forming composites .
Mode of Action
The compound interacts with its targets through a process known as radical polymerization . This is a type of chain-growth polymerization where the monomer molecules are added one at a time to the growing polymer chain. The compound’s aminoethyl group can form bonds with other molecules, allowing it to become part of a larger polymer structure.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation of polymers. The compound can be used to synthesize polymers for nucleic acid complexation and composite formation . The downstream effects of these pathways depend on the specific polymers that are formed and their subsequent applications.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the polymers it helps form. These polymers can have a wide range of applications, from biomedical research to the creation of new materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the polymerization reaction takes place, such as temperature, pH, and the presence of other substances. The compound is stored at a temperature of -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride typically involves the reaction of 2-chloroacetyl chloride with ethylenediamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting amide with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)-2-chloroacetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Condensation Reactions: These reactions often require catalysts and are conducted under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides, thioethers, and ethers, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(2-Aminoethyl)-2-chloroacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Tris(2-aminoethyl)amine: A compound with a similar structure but different reactivity and applications.
2-Aminoethyl methacrylate hydrochloride: Another related compound used in polymer synthesis and biomedical research.
Uniqueness: N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is unique due to its specific reactivity and ability to form stable derivatives. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-chloroacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClN2O.ClH/c5-3-4(8)7-2-1-6;/h1-3,6H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVMHNHEHROJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B6291714.png)


![(E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine](/img/structure/B6291733.png)



![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)


